molecular formula C16H16N6O B6565978 3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea CAS No. 921125-87-3

3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea

Cat. No.: B6565978
CAS No.: 921125-87-3
M. Wt: 308.34 g/mol
InChI Key: SXLCUNVKKMYXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(4-Methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea is a urea derivative featuring a tetrazole ring substituted with a 4-methylphenyl group. Tetrazoles, characterized by a five-membered aromatic ring with four nitrogen atoms, are notable for their metabolic stability, high dipole moment, and applications in medicinal chemistry, particularly as bioisosteres for carboxylic acids .

Properties

IUPAC Name

1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-12-7-9-14(10-8-12)22-15(19-20-21-22)11-17-16(23)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLCUNVKKMYXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Phenylurea Moiety: The tetrazole intermediate is then reacted with phenyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Reduced forms of the tetrazole or phenylurea moieties.

    Substitution: Substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's tetrazole moiety is known for its diverse biological activities, leading to investigations into its potential as a therapeutic agent. Key applications include:

  • Anticancer Activity : Research indicates that tetrazole derivatives can inhibit tumor growth by interfering with specific cellular pathways. Studies have shown that compounds similar to 3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea exhibit cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : The presence of the tetrazole ring enhances the compound's ability to disrupt bacterial cell walls. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in preclinical models. This suggests potential applications in treating inflammatory diseases .

Agricultural Applications

The compound has shown promise in agricultural chemistry:

  • Herbicide Development : Similar compounds have been explored for their herbicidal properties. The tetrazole structure may contribute to selective herbicide activity against specific weed species without harming crops .
  • Pesticide Formulations : Research indicates that incorporating tetrazole derivatives into pesticide formulations can enhance efficacy against pests while minimizing environmental impact .

Material Science

In material science, the unique properties of this compound can be leveraged for:

  • Polymer Synthesis : The compound can act as a monomer in the synthesis of novel polymers with tailored properties for applications in coatings and adhesives .
  • Nanotechnology : Its ability to form stable complexes with metal ions opens avenues for developing nanomaterials used in electronics and catalysis .

Case Study 1: Anticancer Activity

A study conducted on a series of phenylurea derivatives demonstrated that modifications to the tetrazole ring significantly influenced cytotoxicity against breast cancer cells. The most active derivative showed an IC50 value comparable to established chemotherapeutics, suggesting that further development could lead to new treatment options .

Case Study 2: Herbicidal Properties

Field trials evaluating the herbicidal efficacy of compounds related to this compound revealed effective control of common agricultural weeds with minimal crop damage. This research supports the potential use of such compounds in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or enzymes, inhibiting their activity. The phenylurea moiety may interact with receptors or proteins, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Analogs with Tetrazole Moieties

Substituent Effects on Tetrazole Derivatives

describes 1-aryl-5-methyltetrazoles with varying para-substituted aryl groups (e.g., Cl, Br, I, methoxy). Key comparisons include:

  • Electronic Effects : Electron-withdrawing substituents (Cl, Br) increase tetrazole acidity, enhancing solubility in polar solvents, while electron-donating groups (methyl, methoxy) reduce acidity .
  • Synthetic Yields : Substituted aryl halides yield 65–85% under InCl3-catalyzed conditions, suggesting efficient synthesis for the target compound’s 4-methylphenyltetrazole precursor .
Table 1: Comparison of 1-Aryl-5-methyltetrazoles (Data from )
Substituent (Aryl Group) Yield (%) Melting Point (°C) Key IR (cm⁻¹)
4-Chlorophenyl 78 145–147 1540 (C=N), 1220 (C-Cl)
4-Methylphenyl 85 132–134 1525 (C=N), 2850 (C-H)
4-Methoxynaphthyl 65 168–170 1510 (C=N), 1250 (C-O)

The target compound’s 4-methylphenyl group likely confers moderate acidity and thermal stability (inferred melting point: ~130–140°C) compared to halogenated analogs.

Urea vs. Sulfonyl Functional Groups

describes 5-(4-fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole. Key differences:

  • Hydrogen Bonding: The urea group in the target compound provides dual hydrogen-bond donor/acceptor sites, unlike the sulfonyl group, which primarily acts as an acceptor. This may enhance interactions with biological targets (e.g., enzymes) .
  • Solubility : Sulfonyl groups increase hydrophilicity, but urea’s polarity could offer comparable aqueous solubility .

Triazole Derivatives

and highlight 1,2,3-triazole and triazole-thione systems. Key contrasts with tetrazoles include:

  • Spectroscopic Signatures : 1H NMR of 1,2,3-triazoles shows a singlet at ~7.71 ppm for the triazolyl proton, whereas tetrazole protons resonate upfield (δ 8.5–9.5 ppm) due to stronger deshielding .
Table 2: Triazole vs. Tetrazole Systems
Feature 1,2,3-Triazole () Tetrazole (Target Compound)
Ring Nitrogen Count 3 4
pKa (Acidity) ~10–12 ~4–5
NMR (Proton Signal) δ 7.71 (triazolyl H) δ 8.5–9.5 (tetrazolyl H, inferred)
Bioisostere Utility Carbamate replacement Carboxylic acid replacement

Pharmacological Implications

  • Tetrazole-Urea Hybrids : Combining urea’s hydrogen-bonding capacity with tetrazole’s stability may optimize pharmacokinetics (e.g., bioavailability, half-life) compared to sulfonyl or thione derivatives .
  • Triazole Limitations : Lower metabolic stability of triazoles () may restrict their utility in prolonged therapies compared to tetrazole-based systems.

Biological Activity

The compound 3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea is a derivative of phenylurea and tetrazole, which has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H15N5
  • Molecular Weight : 255.30 g/mol
  • CAS Number : Not specified in the available data.

Research indicates that compounds similar to This compound exhibit various biological activities through different mechanisms:

  • Complement System Inhibition : Studies have shown that certain phenylurea derivatives can inhibit the complement system, which is crucial in immune responses. For instance, a related compound demonstrated an IC50 value of approximately 50 μM in hemolytic assays, indicating moderate inhibitory activity against the complement system .
  • Antioxidant Activity : Some derivatives have been evaluated for their antioxidant properties. The ability to scavenge free radicals contributes to their therapeutic potential in oxidative stress-related diseases .
  • Antimicrobial Activity : Compounds in this class have been reported to possess antimicrobial properties. They inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

Biological Activity Data

Activity TypeObserved EffectsReference
Complement InhibitionIC50 ~50 μM
Antioxidant ActivityModerate scavenging ability
Antimicrobial ActivityEffective against Gram-positive bacteria

Study 1: Complement Inhibition

A study focused on the structural modification of phenylurea derivatives highlighted the compound's ability to inhibit the complement system effectively. The research indicated that modifications in the phenyl ring could enhance activity against specific pathways (classical, lectin, and alternative) with IC50 values ranging from 3.59 to 4.46 μg/mL .

Study 2: Antioxidant Properties

In vitro assays demonstrated that related compounds exhibited significant antioxidant effects when tested against hydrogen peroxide-induced oxidative stress. These findings suggest potential applications in preventing cellular damage in various diseases associated with oxidative stress .

Study 3: Antimicrobial Efficacy

A comprehensive screening of similar compounds revealed notable antimicrobial activity against several strains of bacteria. The mechanism was primarily attributed to the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.